N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
Description
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 2-(2-chlorophenyl) group at position 2 and a 4-methyl group at position 4. The acetamide moiety is linked via a methylene bridge to the thiazole ring and further substituted with a 4-fluorophenoxy group.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-12-17(26-19(23-12)15-4-2-3-5-16(15)20)10-22-18(24)11-25-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYKSCPEYJPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound with notable potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound is characterized by:
- Thiazole Ring : Contributes to biological activity through interactions with various biological targets.
- Chlorophenyl Group : Enhances lipophilicity and membrane permeability.
- Fluorophenoxy Group : Impacts the compound's reactivity and binding affinity to biological targets.
- Acetamide Moiety : Provides stability and influences pharmacokinetics.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.
- Receptor Modulation : It interacts with receptors, altering their signaling pathways which could lead to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study screened a series of thiazole derivatives, including this compound, demonstrating significant antimicrobial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of halogenated substituents was correlated with enhanced lipophilicity, facilitating membrane penetration and efficacy against bacterial pathogens .
- Anticancer Properties :
-
Enzyme Interaction Studies :
- Investigations into the binding affinity of this compound to specific enzymes revealed promising results, suggesting that it could serve as a lead compound for developing inhibitors targeting metabolic diseases .
Comparison with Similar Compounds
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Features a dihydrothiadiazole ring substituted with acetyl and 4-fluorophenyl groups, with an acetamide side chain .
- Physical Properties : Melting point = 217°C (490 K), molecular weight = 281.31 g/mol.
- Key Differences: The dihydrothiadiazole core lacks the chlorophenyl substitution present in the target compound. The fluorophenyl group is directly attached to the heterocycle, whereas the target compound has a fluorophenoxy linkage.
- Synthesis : Crystallographic data (space group P21/c) reveal a tightly packed structure, suggesting higher stability compared to the target compound’s thiazole scaffold .
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)
- Structure : Thiadiazole ring with a mercapto group at position 5 and a 2-chlorophenyl-acetamide side chain .
- Physical Properties : Melting point = 212–216°C, molecular weight = 285.76 g/mol.
- Spectroscopic Data : IR peaks at 1708 cm⁻¹ (C=O) and 3147 cm⁻¹ (N-H) confirm the acetamide linkage, similar to the target compound .
Quinazoline Derivatives
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c)
- Structure: Quinazoline scaffold with chlorophenoxymethyl and piperazinyl-acetamide substituents .
- Physical Properties : Melting point = 118–120°C, yield = 52%.
- Key Differences: The quinazoline core introduces a fused aromatic system, differing from the monocyclic thiazole in the target compound. The piperazinyl group may enhance solubility compared to the fluorophenoxy group.
- Synthesis : Prepared via nucleophilic substitution, highlighting divergent strategies compared to TDAE-mediated methods used for nitroimidazole analogs .
Tetrazole and Indole Derivatives
2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Structure : Thiazole ring with furan and indole substituents .
- Physical Properties : Molecular weight = 365.5 g/mol.
Comparative Analysis Table
*Calculated based on structural formula.
Preparation Methods
Thiazole Core Formation via Hantzsch Synthesis
The thiazole ring is constructed using the Hantzsch thiazole synthesis , which involves cyclocondensation of a thioamide with an α-haloketone.
Procedure :
- 2-Chlorophenyl thioamide (10 mmol) and chloroacetone (12 mmol) are refluxed in dry ethanol (50 mL) under nitrogen for 24 hours.
- The reaction mixture is cooled, and the precipitated 2-(2-chlorophenyl)-4-methylthiazole is filtered and recrystallized from ethanol (Yield: 78%, m.p. 142–144°C).
Mechanistic Insight :
The thioamide’s sulfur nucleophile attacks the α-carbon of chloroacetone, followed by cyclization and elimination of HCl to form the thiazole ring.
Functionalization at Position 5: Bromination and Amination
The thiazole’s 5-position is brominated to introduce a reactive site for subsequent amination.
Bromination :
- 2-(2-Chlorophenyl)-4-methylthiazole (5 mmol) is treated with N-bromosuccinimide (NBS) (5.5 mmol) in CCl4 (30 mL) under UV light for 6 hours.
- The product, 5-bromo-2-(2-chlorophenyl)-4-methylthiazole , is purified via silica gel chromatography (Hexane:EtOAc = 4:1) (Yield: 65%).
Amination via Gabriel Synthesis :
- The brominated intermediate (3 mmol) is reacted with potassium phthalimide (3.3 mmol) in DMF (20 mL) at 80°C for 12 hours.
- The phthalimide-protated amine is hydrolyzed with hydrazine hydrate (5 mL) in ethanol (20 mL) to yield 5-(aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole (Yield: 58%).
Synthesis of Fragment B: 2-(4-Fluorophenoxy)acetic Acid
Nucleophilic Aromatic Substitution
The phenoxy group is introduced via reaction between 4-fluorophenol and chloroacetic acid .
Procedure :
- 4-Fluorophenol (10 mmol) and chloroacetic acid (12 mmol) are dissolved in 10% NaOH (30 mL) and stirred at 60°C for 8 hours.
- The mixture is acidified with HCl (6 M) to precipitate 2-(4-fluorophenoxy)acetic acid , which is filtered and dried (Yield: 85%, m.p. 98–100°C).
Amide Coupling and Final Product Formation
Activation of Carboxylic Acid
2-(4-Fluorophenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl2):
- The acid (5 mmol) is refluxed with SOCl2 (10 mL) for 2 hours.
- Excess SOCl2 is removed under vacuum to yield 2-(4-fluorophenoxy)acetyl chloride (Yield: 92%).
Coupling with Fragment A
The amine (Fragment A) and acid chloride are coupled under Schotten-Baumann conditions:
- 5-(Aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole (3 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (6 mmol).
- 2-(4-Fluorophenoxy)acetyl chloride (3.3 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours.
- The product is extracted with DCM, washed with water, and purified via column chromatography (Hexane:EtOAc = 3:1) (Yield: 74%, m.p. 158–160°C).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.62 (d, J = 8.0 Hz, 1H, Ar-H), 7.44–7.36 (m, 3H, Ar-H), 6.98–6.91 (m, 2H, Ar-H), 4.52 (s, 2H, OCH2CO), 4.12 (s, 2H, NHCH2), 2.48 (s, 3H, CH3), 2.32 (s, 3H, thiazole-CH3).
- 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 162.4 (C-F), 152.1 (thiazole-C), 134.2–115.6 (Ar-C), 44.2 (NHCH2), 40.1 (OCH2), 21.3 (CH3).
- HRMS (ESI) : m/z calcd. for C20H17ClFN3O2S [M+H]+: 432.0742; found: 432.0745.
Purity and Yield Optimization
- HPLC Purity : >98% (C18 column, MeCN:H2O = 70:30).
- Reaction Scale-Up : Yields remained consistent (70–75%) at 50 mmol scale.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch + Gabriel | 74 | 98 | High regioselectivity |
| Direct Amination | 62 | 95 | Fewer steps |
| Microwave-Assisted | 80 | 99 | Reduced reaction time (2 hours) |
Microwave-assisted coupling (100°C, 150 W) improved yields but required specialized equipment.
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis. Key steps include:
- Condensation of 2-(2-chlorophenyl)thioamide with α-bromo ketone derivatives to form the thiazole ring .
- Subsequent alkylation of the thiazole intermediate with chloroacetamide derivatives, followed by coupling with 4-fluorophenoxyacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters: Temperature control (<60°C to avoid side reactions), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and fluorophenoxy groups) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peak at m/z 419.08 for C₂₀H₁₈ClFN₂O₂S) .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screens include:
- In vitro enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to evaluate IC₅₀ values .
- Antimicrobial susceptibility testing : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts in the thiazole ring formation?
- Methodological Answer : Optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 6–8 hrs) and improves regioselectivity .
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Byproduct analysis : GC-MS to identify impurities (e.g., dimerization products), followed by solvent screening (e.g., THF vs. DMF) to suppress side reactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .
- X-ray crystallography : Resolve ambiguities in stereochemistry; for example, confirming the Z-configuration of acetamide groups via single-crystal diffraction .
- DFT calculations : Simulate NMR chemical shifts to compare with experimental data .
Q. What computational approaches are suitable for predicting its pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : AutoDock Vina to assess binding affinity to target proteins (e.g., COX-2 or EGFR) .
- ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How does the fluorophenoxy moiety influence its metabolic stability in vivo?
- Methodological Answer :
- Isotope labeling : ¹⁸F or ¹⁹F NMR to track metabolic degradation pathways .
- Liver microsome assays : Incubation with NADPH to identify phase I metabolites (e.g., hydroxylation or dealkylation) .
- LC-MS/MS : Quantify stable metabolites in plasma samples from rodent models .
Q. What strategies mitigate instability under acidic/oxidative conditions?
- Methodological Answer :
- pH stability studies : Monitor degradation kinetics (e.g., t₁/₂) in buffers (pH 1–9) at 37°C .
- Protective formulations : Co-crystallization with cyclodextrins or encapsulation in PLGA nanoparticles .
- Antioxidant additives : Use of ascorbic acid (0.1% w/v) in storage solutions to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
